(R)-2-(4-Methoxyphenyl)pyrrolidine
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Overview
Description
®-2-(4-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methoxyphenyl)pyrrolidine typically involves the reaction of 4-methoxyphenylacetonitrile with a chiral auxiliary or catalyst to induce the desired stereochemistry. One common method involves the use of a chiral ligand in a catalytic asymmetric hydrogenation reaction. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures.
Industrial Production Methods
Industrial production of ®-2-(4-Methoxyphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
®-2-(4-Methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methoxyphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
4-Methoxyphenylpyrrolidine: A non-chiral version of the compound.
2-Phenylpyrrolidine: Lacks the methoxy group, which can influence its reactivity and applications.
Uniqueness
®-2-(4-Methoxyphenyl)pyrrolidine is unique due to its chiral nature and the presence of the methoxy group, which can enhance its binding affinity and specificity in biological systems. This makes it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
(2R)-2-(4-methoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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